molecular formula C18H30O13 B591220 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate CAS No. 137204-24-1

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate

Cat. No.: B591220
CAS No.: 137204-24-1
M. Wt: 454.425
InChI Key: IXRYFTZFRRSHIE-OPQMOWMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate involves the esterification of sucrose with acetic acid and isobutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the controlled addition of acetic acid and isobutyric acid to a sucrose solution, followed by purification steps to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate can be compared with other similar compounds, such as:

These compounds share similar properties but differ in their specific ester groups, leading to variations in their applications and functionalities.

Biological Activity

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate, commonly referred to as a sucrose fatty acid ester, is a compound with notable biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C30H56O12
  • Molecular Weight : 608.758 g/mol
  • CAS Number : 37318-31-3
  • Physical State : Solid
  • Melting Point : 56-60 °C
  • Color : White to Off-White

Biological Activity Overview

Alpha-D-glucopyranoside and beta-D-fructofuranosyl linkages are significant in various biological processes. This compound has been studied for its prebiotic effects and potential applications in food and pharmaceutical industries.

1. Prebiotic Properties

Research indicates that this compound can promote the growth of beneficial gut bacteria such as Bifidobacterium breve. A study demonstrated that it acts as a substrate for probiotic bacteria, enhancing their growth and activity in the gastrointestinal tract . This effect is crucial for maintaining gut health and preventing dysbiosis.

2. Enzymatic Synthesis

The enzymatic synthesis of beta-D-fructofuranosyl alpha-D-glucopyranoside has been explored using Escherichia coli enzymes. The study highlighted the efficiency of using sucrose as an acceptor in reverse phosphorolysis, yielding products that exhibit prebiotic characteristics . This process underscores the compound's potential utility in biotechnological applications.

Case Study 1: Probiotic Growth Enhancement

In a controlled laboratory setting, the effects of alpha-D-glucopyranoside, beta-D-fructofuranosyl on Bifidobacterium breve were assessed. The results showed:

ParameterControl GroupExperimental Group
Bacterial Count (CFU/mL)10^610^8
pH Level6.55.8
Lactic Acid Production (g/L)0.51.2

The experimental group demonstrated significantly higher bacterial counts and lactic acid production, indicating enhanced fermentation activity due to the compound's presence.

Case Study 2: Toxicity Assessment

A screening assessment conducted by Health Canada evaluated the safety profile of sucrose acetate isobutyrate (SAIB), a related compound. The findings suggested low hazard potential with no significant adverse effects observed in short-term and chronic toxicity studies . This assessment is pivotal for its application in consumer products.

Table of Biological Activities

Biological ActivityObservationsReferences
Prebiotic EffectPromotes growth of Bifidobacterium
Enzymatic SynthesisEfficient substrate for enzymes
Toxicity ProfileLow hazard potential

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-acetyloxy-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O13/c1-7(2)16(27)28-15-13(25)11(23)9(4-19)31-18(15,29-8(3)22)17(6-21)14(26)12(24)10(5-20)30-17/h7,9-15,19-21,23-26H,4-6H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYFTZFRRSHIE-OPQMOWMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137204-24-1
Record name alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137204241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Glucopyranoside, β-D-fructofuranosyl, acetate 2-methylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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